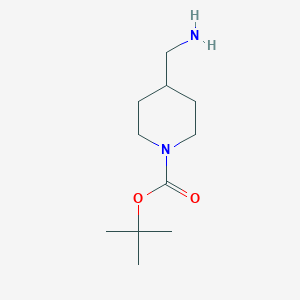

1-Boc-4-(aminomethyl)piperidine

概述

描述

准备方法

Synthetic Routes and Reaction Conditions: 1-Boc-4-(aminomethyl)piperidine is typically synthesized through the reaction of 4-aminomethylpiperidine with tert-butoxycarbonyl (Boc) anhydride. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the reaction mixture and obtain the desired product .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product .

化学反应分析

Types of Reactions: 1-Boc-4-(aminomethyl)piperidine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine group can be replaced by other nucleophiles.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically carried out in the presence of a base such as triethylamine.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products Formed:

Substitution Reactions: The major products are substituted piperidine derivatives.

Deprotection Reactions: The major product is 4-aminomethylpiperidine.

科学研究应用

Chemistry

- Precursor for Synthesis : This compound serves as a precursor in the synthesis of various protein agonists and antagonists. Notably, it is used in the development of kinesin spindle protein inhibitors, which have potential anticancer activity .

- Reactivity : It participates in nucleophilic substitution reactions and can undergo deprotection under acidic conditions to yield free amines, facilitating further synthetic transformations.

Biology

- Biologically Active Molecules : this compound is instrumental in preparing biologically active compounds, including platelet-activating factor antagonists .

- Targeted Drug Development : The compound is utilized to synthesize inhibitors for aspartic acid proteases and G-protein coupled receptor GPR119 agonists, which show promise for antidiabetic therapies .

Medicine

- Pharmaceutical Applications : Its role extends to the synthesis of pharmaceutical compounds aimed at treating various diseases. The versatility of this compound allows for modifications that enhance drug efficacy and specificity .

Industry

- Organic Synthesis : In industrial settings, this compound is employed in the enantioselective synthesis of N-alkyl terminal aziridines, showcasing its utility in producing chiral intermediates essential for agrochemicals and dyestuffs .

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives synthesized from this compound can inhibit the kinesin spindle protein, leading to disrupted cell division in cancer cells. This highlights its potential as a lead compound for anticancer drug discovery.

Case Study 2: Antidiabetic Agents

Studies have shown that GPR119 agonists synthesized from this compound exhibit significant antidiabetic effects. These findings underscore the relevance of this compound in developing therapeutics for metabolic disorders.

作用机制

The mechanism of action of 1-Boc-4-(aminomethyl)piperidine is primarily related to its role as a precursor in the synthesis of biologically active compounds. The Boc-protected amine group allows for selective reactions, facilitating the formation of complex molecules. The molecular targets and pathways involved depend on the specific biologically active compound synthesized from this compound .

相似化合物的比较

4-(N-Boc-amino)piperidine: Similar in structure but with different substitution patterns.

4-Amino-1-Boc-piperidine: Another Boc-protected piperidine derivative used in similar applications.

1-Boc-piperazine: A Boc-protected piperazine derivative used in organic synthesis.

Uniqueness: 1-Boc-4-(aminomethyl)piperidine is unique due to its specific substitution pattern, which allows for selective reactions and the formation of a wide range of biologically active molecules. Its versatility in various fields, including chemistry, biology, medicine, and industry, highlights its importance as a valuable building block in organic synthesis .

生物活性

1-Boc-4-(aminomethyl)piperidine is a chemical compound that has gained attention for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H22N2O2·HCl

- Molecular Weight : 250.77 g/mol

- CAS Number : 359629-16-6

This compound is primarily utilized as an intermediate in the synthesis of various biologically active compounds, particularly those targeting specific proteins involved in cellular processes.

The compound acts as an inhibitor for several key proteins, including:

- Aspartic Acid Protease : Inhibition of this enzyme can disrupt protein catabolism and processing, potentially influencing various metabolic pathways.

- Kinesin Spindle Protein : This interaction is crucial for cell division; thus, inhibition can lead to cell cycle arrest.

The mode of action involves binding to the active sites of these proteins, preventing their normal function and leading to downstream effects on cellular activities such as gene expression and metabolism .

Biological Assays and Activity

Research has demonstrated the compound's effectiveness in various biological assays. Below is a summary table highlighting some key findings:

Case Studies

- Antimicrobial Properties : A study explored the potential of this compound as a scaffold for developing new antibiotics. The compound exhibited notable activity against several strains of bacteria, indicating its potential utility in combating antibiotic resistance .

- Cell Cycle Studies : In vitro studies demonstrated that treatment with this compound led to significant alterations in cell cycle progression in cancer cell lines. The inhibition of kinesin spindle protein was linked to increased apoptosis rates, suggesting a promising avenue for cancer therapeutics .

- Synthesis of Bioactive Compounds : Researchers have employed this compound in synthesizing platelet-activating factor antagonists, showcasing its versatility as a building block in drug development .

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound indicate good solubility in organic solvents like chloroform and methanol. However, safety data highlight potential irritations upon exposure, necessitating proper handling precautions:

- Irritation Risks : Causes burns and irritation to eyes and skin.

- Handling Recommendations : Use appropriate personal protective equipment (PPE) when working with this compound .

Future Directions

The ongoing research into this compound suggests several future directions:

- Development of Novel Antimicrobials : Further exploration into its antimicrobial properties could lead to new treatments for resistant bacterial strains.

- Cancer Therapeutics : Investigating its role in cancer treatment through targeted inhibition of cell cycle proteins may yield promising results.

- Synthetic Methodologies : Advancements in synthetic techniques could enhance the efficiency and yield of this compound's production for broader applications .

常见问题

Q. Basic: What are the key synthetic routes for preparing 1-Boc-4-(aminomethyl)piperidine?

Methodological Answer:

The synthesis typically involves Boc protection of the piperidine nitrogen followed by functionalization of the 4-position. A common route includes:

Boc Protection : Reacting 4-(aminomethyl)piperidine with di-tert-butyl dicarbonate (Boc₂O) in a polar solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) to yield the Boc-protected intermediate .

Functionalization : Further derivatization, such as coupling with aryl or heteroaryl groups, is achieved via reductive amination or nucleophilic substitution. For example, in serotonin receptor ligand synthesis, this compound reacts with quinolinecarboxamide derivatives using coupling agents like EDCI/HOBt .

Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, DCM, TEA, 0°C → RT, 12 h | 85–90 | |

| Coupling | EDCI, HOBt, DMF, RT, 24 h | 70–75 |

Q. Advanced: How does enantioselective deprotonation influence stereochemical outcomes in N-Boc-piperidine derivatives?

Methodological Answer:

Enantioselective deprotonation using chiral ligands (e.g., (-)-sparteine) enables asymmetric synthesis. For example:

- Kinetic Control : Deprotonation of N-Boc-piperidine with sec-BuLi/(-)-sparteine at -78°C preferentially removes the pro-S hydrogen, yielding enantiomeric ratios (er) of 87:13. Computational studies reveal that selectivity arises from transition-state stabilization via π-π interactions between the ligand and Boc group .

- Thermodynamic Factors : Despite lower acidity of the targeted α-hydrogen, the reaction proceeds due to favorable coordination in the three-component intermediate complex (substrate-Li-ligand) .

Q. Basic: What spectroscopic methods confirm the structure of this compound?

Methodological Answer:

- FT-IR : Peaks at ~1680–1700 cm⁻¹ confirm the Boc carbonyl group. N-H stretches (3300–3400 cm⁻¹) indicate the aminomethyl moiety .

- NMR :

- ¹H NMR : Boc tert-butyl protons (δ 1.4–1.5 ppm), piperidine ring protons (δ 2.5–3.5 ppm), and aminomethyl protons (δ 3.1–3.3 ppm) .

- ¹³C NMR : Boc carbonyl (δ ~155 ppm), piperidine carbons (δ 25–50 ppm) .

- GC-MS/TOF : Exact mass analysis (e.g., m/z 334.41 for C₁₈H₂₆N₂O₄⁺) and fragmentation patterns validate molecular integrity .

Q. Advanced: How is this compound applied in designing serotonin 5-HT₄ receptor ligands?

Methodological Answer:

The compound serves as a key intermediate in synthesizing high-affinity ligands:

Quinolinecarboxamide Derivatives : Coupling with 2-quinolinecarboxylic acid via amide bond formation (EDCI/HOBt) yields ligands with subnanomolar affinity. Crystallographic studies confirm binding interactions .

Structure-Activity Relationship (SAR) : Modifications at the 4-aminomethyl position (e.g., alkylation or aryl substitution) optimize receptor selectivity and metabolic stability .

Q. Basic: What are recommended storage and handling practices for this compound?

Methodological Answer:

- Storage : Store at room temperature (RT) in airtight containers, protected from moisture and light. Avoid prolonged exposure to oxygen .

- Handling : Use PPE (gloves, goggles), and work in a fume hood. Avoid contact with strong oxidizers or acids to prevent decomposition .

Q. Advanced: What computational models explain enantioselectivity in Boc-piperidine deprotonation?

Methodological Answer:

- Transition-State Modeling : Density Functional Theory (DFT) calculations show that (-)-sparteine stabilizes the transition state via CH-π interactions between the ligand’s bicyclic framework and the Boc group .

- Thermodynamic vs. Kinetic Control : Despite higher activation energy for pro-S hydrogen removal, kinetic selectivity dominates due to steric hindrance at alternative sites .

Q. Advanced: How can researchers reconcile discrepancies in enantioselectivity across studies?

Methodological Answer:

Discrepancies often arise from:

Ligand Structure : Bulkier ligands (e.g., sparteine vs. TMEDA) alter coordination geometry and selectivity .

Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize ionic intermediates, enhancing selectivity compared to nonpolar solvents .

Temperature : Lower temperatures (-78°C) favor kinetic control, while higher temps may lead to racemization .

Table 2: Factors Influencing Enantioselectivity

| Factor | Impact on er | Example |

|---|---|---|

| Ligand Bulkiness | ↑ er with steric hindrance | (-)-Sparteine vs. TMEDA |

| Solvent Polarity | ↑ er in THF vs. hexane | |

| Reaction Temp | ↑ er at -78°C vs. 0°C |

属性

IUPAC Name |

tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKBCNDBOVRQIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353110 | |

| Record name | 1-Boc-4-(aminomethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144222-22-0 | |

| Record name | 1-Boc-4-(aminomethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。